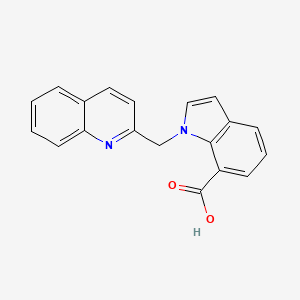
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid is a complex organic compound that features a quinoline moiety attached to an indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Attachment to the Indole Ring: The quinoline moiety is then attached to the indole ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7-position of the indole ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide under high pressure.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and strong bases.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions can vary but often include signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinoline N-oxides and quinoline carboxylic acids share structural similarities but may have different reactivity and biological activities.
Indole Derivatives: Compounds like indole-3-carboxylic acid and indole-2-carboxylic acid have similar indole ring systems but differ in the position and nature of substituents.
Hybrid Compounds: Other hybrid compounds that combine quinoline and indole moieties may have unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
1-(quinolin-2-ylmethyl)indole-7-carboxylic acid |
InChI |
InChI=1S/C19H14N2O2/c22-19(23)16-6-3-5-14-10-11-21(18(14)16)12-15-9-8-13-4-1-2-7-17(13)20-15/h1-11H,12H2,(H,22,23) |
Clave InChI |
VMCZVBDRLWLFLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC4=C3C(=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



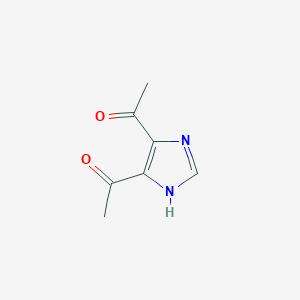


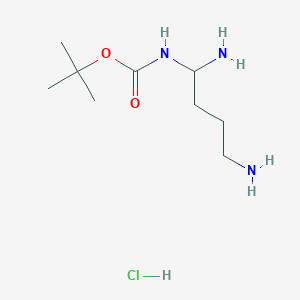
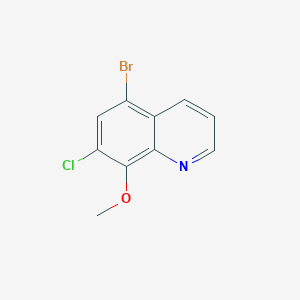
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
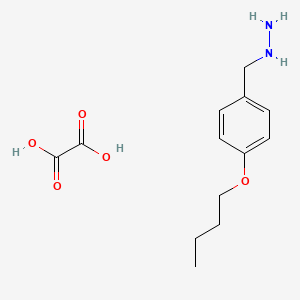
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

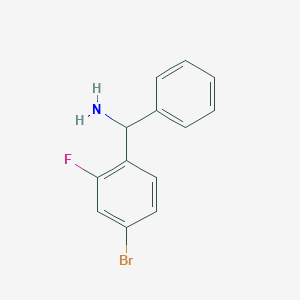
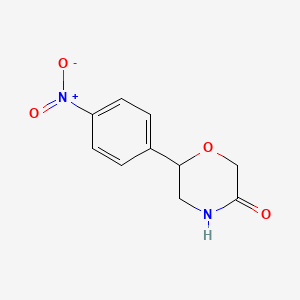
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
